molecular formula C7H5ClN2O B1592868 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol CAS No. 1015610-47-5

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Cat. No.: B1592868
CAS No.: 1015610-47-5
M. Wt: 168.58 g/mol
InChI Key: FFIXDFLRBZWVDK-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol: is a heterocyclic compound with the molecular formula C7H5ClN2O. It is a derivative of pyrrolopyridine, characterized by the presence of a chlorine atom at the 5-position and a hydroxyl group at the 4-position.

Scientific Research Applications

Chemistry: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a kinase inhibitor. It has shown promise in inhibiting specific kinases involved in cancer cell proliferation .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in oncology. Its ability to inhibit certain kinases makes it a candidate for the development of anticancer drugs .

Industry: In the materials science industry, this compound is explored for its use in the development of novel materials with specific electronic or optical properties .

Safety and Hazards

The safety information available indicates that 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist, or gas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl glyoxylate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol primarily involves the inhibition of specific kinases. These kinases are enzymes that play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation. By inhibiting these kinases, the compound can effectively reduce the proliferation of cancer cells .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays. For instance, the presence of the hydroxyl group at the 4-position can significantly influence its hydrogen bonding interactions and overall molecular stability .

Properties

IUPAC Name

5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIXDFLRBZWVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)C(=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640170
Record name 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015610-47-5
Record name 5-Chloro-1,7-dihydro-4H-pyrrolo[2,3-b]pyridin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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